molecular formula C8H6F4O B2942108 (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol CAS No. 2375249-30-0

(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol

Cat. No. B2942108
M. Wt: 194.129
InChI Key: JAZBMGZYNMOVSG-SSDOTTSWSA-N
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Description

The compound “(1R,2S)-rel-2- (3,4-Difluorophenyl)cyclopropanamine hydrochloride” seems to be related . It has a CAS Number of 1156491-10-9 and a molecular weight of 205.63 .


Molecular Structure Analysis

The InChI code for the related compound “(1R,2S)-rel-2- (3,4-Difluorophenyl)cyclopropanamine hydrochloride” is 1S/C9H9F2N.ClH/c10-7-2-1-5 (3-8 (7)11)6-4-9 (6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 .


Physical And Chemical Properties Analysis

The related compound “(1R,2S)-rel-2- (3,4-Difluorophenyl)cyclopropanamine hydrochloride” is a solid and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemistry and Coordination Properties

The chemical structure of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol allows for its potential application in the field of coordination chemistry. Compounds with similar fluorinated structures have been used as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions. This property plays a significant role in the coordination properties displayed by such ligands, making (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol a candidate for novel applications in transition metal complexes and potentially in catalysis research (Saeed, Flörke, & Erben, 2014).

Environmental Degradation Studies

The fluorinated structure of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol suggests its potential resistance to environmental degradation, similar to other polyfluoroalkyl chemicals. Research in microbial degradation of such chemicals is crucial for understanding their environmental fate and effects. Studies on polyfluoroalkyl chemicals have shown that microbial degradation can lead to the breakdown of non-fluorinated functionalities, resulting in persistent perfluoroalkyl acids. Understanding the degradation pathways and the environmental persistence of compounds like (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is essential for assessing their environmental impact and for the development of remediation strategies (Liu & Avendaño, 2013).

NMR Analysis in Natural Products

(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol may also find applications in the field of natural products analysis through quantitative 1H NMR (qHNMR). The technique offers a robust method for the quantitative determination of metabolites in complex biological matrices, and compounds like (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol could be studied for their interactions with natural products, contributing to the understanding of their biological activities and potential therapeutic applications (Pauli, Jaki, & Lankin, 2005).

Downstream Processing in Biotechnology

The unique properties of fluorinated compounds, including (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol, may influence their applications in biotechnology, particularly in the downstream processing of biologically produced chemicals. The separation and purification processes of such compounds from fermentation broths are critical for their industrial production. Research in this area focuses on developing efficient, yield- and purity-maximizing technologies that are also energy-efficient (Xiu & Zeng, 2008).

Safety And Hazards

The related compound “(1R,2S)-rel-2- (3,4-Difluorophenyl)cyclopropanamine hydrochloride” has the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBMGZYNMOVSG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)[C@H](C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol

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